molecular formula C9H19NO B2973103 [1-(Methoxymethyl)cyclohexyl]methanamine CAS No. 425641-34-5

[1-(Methoxymethyl)cyclohexyl]methanamine

Cat. No.: B2973103
CAS No.: 425641-34-5
M. Wt: 157.257
InChI Key: KNPNIDPDGVXPCE-UHFFFAOYSA-N
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Description

[1-(Methoxymethyl)cyclohexyl]methanamine: is an organic compound with the molecular formula C9H19NO It is a derivative of cyclohexylmethanamine, where a methoxymethyl group is attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Methoxymethyl)cyclohexyl]methanamine typically involves the reaction of cyclohexylmethanamine with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(Methoxymethyl)cyclohexyl]methanamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield secondary amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Various nucleophiles, solvents like dichloromethane or ethanol, and catalysts if necessary.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Secondary amines, alcohols.

    Substitution: Compounds with different functional groups replacing the methoxymethyl group.

Scientific Research Applications

Chemistry: In chemistry, [1-(Methoxymethyl)cyclohexyl]methanamine is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology: The compound can be used in biological studies to investigate its effects on cellular processes and metabolic pathways. Its interactions with biological molecules can provide insights into its potential as a bioactive agent.

Medicine: Research in medicine may explore the potential therapeutic applications of this compound. Its structural features could make it a candidate for drug development, particularly in targeting specific receptors or enzymes.

Industry: In the industrial sector, the compound may be used in the production of specialty chemicals, polymers, or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of [1-(Methoxymethyl)cyclohexyl]methanamine involves its interaction with molecular targets such as enzymes or receptors. The methoxymethyl group can influence the compound’s binding affinity and specificity, affecting its overall biological activity. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

    Cyclohexylmethanamine: Lacks the methoxymethyl group, resulting in different chemical and biological properties.

    Methoxymethylcyclohexane: Similar structure but lacks the amine group, affecting its reactivity and applications.

    N-Methylcyclohexylmethanamine: Contains a methyl group instead of a methoxymethyl group, leading to variations in its chemical behavior.

Uniqueness: The presence of both the methoxymethyl and amine groups in [1-(Methoxymethyl)cyclohexyl]methanamine makes it unique compared to its analogs

Properties

IUPAC Name

[1-(methoxymethyl)cyclohexyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-11-8-9(7-10)5-3-2-4-6-9/h2-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPNIDPDGVXPCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCCCC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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